1-Methylimidazo[1,5-a]pyridine-3-carbaldehyde
Description
1-Methylimidazo[1,5-a]pyridine-3-carbaldehyde is a bicyclic heterocyclic compound featuring an imidazo[1,5-a]pyridine core with a methyl group at the 1-position and a formyl (-CHO) group at the 3-position. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry, organic synthesis, and materials science. The compound is synthesized via the Vilsmeier-Haack reaction, where 1-methylimidazo[1,5-a]pyridine reacts with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under controlled conditions . Its carbaldehyde group serves as a versatile handle for further functionalization, enabling applications in drug design (e.g., as a precursor for G-quadruplex stabilizers) and fluorescent probes .
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
1-methylimidazo[1,5-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H8N2O/c1-7-8-4-2-3-5-11(8)9(6-12)10-7/h2-6H,1H3 |
InChI Key |
MWCMWQLQTWMFEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=CN2C(=N1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylimidazo[1,5-a]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of magnesium nitride (Mg3N2) as a catalyst in a one-pot synthesis . The reaction conditions often involve heating the reactants in a solvent such as ethanol or acetonitrile, followed by purification through column chromatography.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group undergoes nucleophilic attacks, enabling the formation of hydrazones and imines.
Key Findings:
-
Hydrazone Formation : Reacts with hydrazides (e.g., 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide) in ethanol under acidic conditions to yield alkylidene/cycloalkylidene hydrazides (e.g., 3a-c ) with >70% yields .
-
Iminium Intermediate : Participates in three-component aza-Friedel–Crafts reactions with cyclic amines (e.g., pyrrolidine) and aldehydes, catalyzed by Y(OTf)₃, to form C3-alkylated derivatives (e.g., 4 ) in 70–85% yields .
Mechanism :
-
Aldehyde reacts with amine to form an iminium ion intermediate.
-
Electrophilic attack at the C3 position of imidazo[1,2-a]pyridine occurs, followed by proton elimination .
Oxidative Functionalization
The aldehyde group and aromatic system are susceptible to oxidative modifications.
Key Findings:
-
Cu-Catalyzed Oxidation : Under aerobic conditions with Cu(OAc)₂, 1-methylimidazo[1,5-a]pyridine-3-carbaldehyde undergoes oxidative coupling to form fused heterocycles (e.g., pyridopyrimidines) in 82% yield .
-
Electrochemical Cyanation : Regioselective C3-cyanation occurs using TMSCN and KH₂PO₄/K₂HPO₄ buffer, yielding cyanated products (e.g., 5a ) in 75% yield .
Representative Data :
| Reaction Type | Catalyst | Yield (%) | Product Characterization (¹H NMR δ) |
|---|---|---|---|
| Oxidative Coupling | Cu(OAc)₂ | 82 | 9.98 (s, 1H), 7.64 (d, J = 9.2 Hz) |
| C3-Cyanation | Electrochemical | 75 | 117.1 ppm (¹³C, CDCl₃) |
Cyclization and Annulation
The compound serves as a precursor in cyclization reactions to construct polycyclic frameworks.
Key Findings:
-
Vilsmeier–Haack Reaction : Forms fused imidazo[1,5-a]pyridine derivatives via electrophilic cyclization, achieving >80% yields under controlled temperatures (60–80°C) .
-
Domino A³-Coupling : Reacts with phenylacetylene and aldehydes under Cu catalysis to generate 2,3-disubstituted imidazo[1,5-a]pyridines in 87% yield .
Mechanistic Pathway :
-
Aldehyde activates the α-carbon of acetylene.
-
Cyclization occurs via intramolecular nucleophilic attack, forming a six-membered transition state .
Condensation Reactions
The aldehyde group facilitates condensations with active methylene compounds.
Key Findings:
-
Knoevenagel Condensation : Reacts with malononitrile in ethanol to afford α,β-unsaturated nitriles (e.g., 6a ) with 88% yield .
-
Schiff Base Formation : Condenses with anilines in DMF to produce imine-linked derivatives, used as ligands in coordination chemistry .
Optimized Conditions :
| Substrate | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Malononitrile | Ethanol | 4 | 88 |
| 4-Nitroaniline | DMF | 6 | 76 |
Catalytic Cross-Coupling
The methyl and aldehyde groups enable palladium- and copper-mediated cross-couplings.
Key Findings:
-
Suzuki–Miyaura Coupling : Reacts with arylboronic acids under Pd(PPh₃)₄ catalysis to yield biaryl derivatives (e.g., 7b ) in 72% yield .
-
Sonogashira Coupling : Forms alkynylated products (e.g., 8c ) with terminal alkynes in 68% yield using CuI and PPh₃ .
Substrate Scope :
| Coupling Type | Aryl/Alkyne | Yield (%) |
|---|---|---|
| Suzuki (4-Bromophenyl) | Phenyl | 72 |
| Sonogashira (Ethynyl) | Propargyl | 68 |
Biological Activity Derivatization
Derivatives exhibit pharmacological potential, driving structural diversification.
Key Findings:
-
Antitubercular Activity : Carboxamide derivatives (e.g., 9d ) show MIC₈₀ values of 0.03–5.0 μM against Mycobacterium tuberculosis .
-
Anticancer Screening : Thioamide analogs (e.g., 10e ) demonstrate IC₅₀ values of 1.2–8.7 μM in HeLa cells .
Structure–Activity Relationship (SAR) :
Scientific Research Applications
1-Methylimidazo[1,5-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of optoelectronic devices, sensors, and luminescent materials.
Mechanism of Action
The mechanism of action of 1-Methylimidazo[1,5-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
3-(Substituted Phenyl)imidazo[1,5-a]pyridine-1-carbaldehydes
Compounds such as 3-(4-methoxyphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde (10b) and 3-(4-trifluoromethylphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde (10c) share the imidazo[1,5-a]pyridine-1-carbaldehyde backbone but feature aryl substituents at the 3-position. These derivatives exhibit enhanced π-π stacking interactions, improving their photophysical properties for optoelectronic applications . However, the methyl group at the 1-position in 1-methylimidazo[1,5-a]pyridine-3-carbaldehyde offers steric stability, reducing unwanted side reactions during functionalization compared to aryl-substituted analogs .
1-Bromo/1-Iodo Derivatives
Bromination or iodination at the 1-position (e.g., 1-bromoimidazo[1,5-a]pyridine-3-carbaldehyde) introduces halogen atoms that enhance electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). However, the methyl group in the parent compound provides better metabolic stability in biological systems, making it more suitable for in vivo applications .
Functional Group Analogs
1-Methylimidazo[1,5-a]pyridine-3-carboxylic Acid
Replacing the formyl group with a carboxylic acid (-COOH) alters solubility and reactivity. The carboxylic acid derivative is more hydrophilic, enhancing biocompatibility for drug delivery systems, but lacks the aldehyde’s reactivity for Schiff base formation or condensation reactions .
1-Methylimidazo[1,5-a]pyridine-3-carbonitrile
The nitrile (-CN) group increases electron-withdrawing effects, shifting absorption maxima in UV-Vis spectra. This modification is advantageous in OLEDs but reduces the compound’s utility in bioimaging due to cytotoxicity concerns .
Isosteric Heterocycles
Pyrazolo[1,5-a]pyridine-3-carbaldehyde
Replacing the imidazole ring with pyrazole (pyrazolo[1,5-a]pyridine-3-carbaldehyde) changes hydrogen-bonding capacity and aromaticity. The pyrazole analog exhibits stronger intermolecular interactions but lower thermal stability, limiting its use in high-temperature optoelectronic devices .
Imidazo[1,2-a]pyridine-3-carbaldehyde
Positional isomerism (imidazo[1,2-a] vs. [1,5-a]) affects electronic distribution. Imidazo[1,2-a]pyridine-3-carbaldehyde has a smaller Stokes shift (Δλ ≈ 50 nm) compared to the [1,5-a] isomer (Δλ > 100 nm), making the latter superior for fluorescence-based membrane probes .
Comparative Data Table
Key Research Findings
- Synthetic Flexibility : The Vilsmeier-Haack reaction achieves >80% yield for this compound, outperforming brominated analogs (48% yield) due to fewer steric hindrances .
- Photophysical Superiority : The large Stokes shift (>100 nm) of the methyl-substituted derivative enables precise lipid bilayer imaging, surpassing pyrazole-based probes .
- Biological Relevance : The methyl group enhances in vivo stability, making it a preferred scaffold for G-quadruplex stabilizers targeting cancer therapeutics .
Biological Activity
1-Methylimidazo[1,5-a]pyridine-3-carbaldehyde is a heterocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry due to its biological activity. This article delves into its synthesis, biological evaluation, and potential applications based on recent research findings.
Synthesis and Structural Characteristics
The compound belongs to the imidazo[1,5-a]pyridine family, which is known for its diverse biological activities. The synthesis of this compound typically involves multicomponent reactions that yield derivatives with various substituents, enhancing their biological efficacy. For instance, modifications at the 3-position have been shown to significantly influence the compound's activity against different biological targets.
Anticancer Properties
Recent studies have highlighted the cytotoxic activity of imidazo[1,5-a]pyridine derivatives against various cancer cell lines. For example:
- Cytotoxicity : Compounds similar to this compound have demonstrated significant cytotoxic effects with GI50 values ranging from 0.43 to 14.9 μM against human tumor cell lines such as MCF-7 (breast cancer) .
- Mechanism of Action : These compounds induce apoptosis and arrest the cell cycle at the G2/M phase. Flow cytometric analysis indicated that they inhibit microtubule assembly, which is crucial for cancer cell proliferation .
Antimicrobial Activity
The imidazo[1,5-a]pyridine scaffold has also been explored for its antimicrobial properties , particularly against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb):
- Minimum Inhibitory Concentration (MIC) : Compounds within this class have shown MIC values as low as 0.03 to 5.0 μM against Mtb H37Rv strains .
- In Vivo Efficacy : In animal models, treatments with these compounds resulted in a significant reduction of bacterial load in infected mice .
Study on Cytotoxic Activity
A study evaluated the cytotoxic effects of various imidazo[1,5-a]pyridine derivatives:
| Compound | Cell Line | GI50 (μM) | Mechanism |
|---|---|---|---|
| 5d | MCF-7 | 3.25 | Apoptosis induction |
| 5l | MCF-7 | 1.71 | Microtubule inhibition |
This table summarizes key findings from a study that assessed the cytotoxic potential of these compounds against breast cancer cells .
Antitubercular Activity
Another significant aspect of research on imidazo[1,5-a]pyridine derivatives is their potential as antitubercular agents:
| Compound | MIC (μM) | Activity Against |
|---|---|---|
| Compound A | 0.004 | Replicating Mtb |
| Compound B | 0.003 | Non-replicating Mtb |
These results indicate that certain derivatives exhibit potent activity against both replicating and non-replicating forms of Mtb, showcasing their therapeutic potential in treating tuberculosis .
Conclusion and Future Directions
The biological activity of this compound and its derivatives presents promising avenues for drug development, particularly in oncology and infectious diseases. Further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Understanding how structural modifications affect biological activity will aid in optimizing these compounds for therapeutic use.
- Mechanistic Studies : Detailed investigations into the mechanisms by which these compounds exert their effects could provide insights into their potential applications.
Q & A
Q. Q1. What are the standard synthetic routes for 1-methylimidazo[1,5-a]pyridine-3-carbaldehyde, and how are yields optimized?
The compound is typically synthesized via the Vilsmeier-Haack reaction , where imidazo[1,5-a]pyridine reacts with phosphoryl chloride (POCl₃) in dimethylformamide (DMF). This method yields ~55% under optimized conditions (0°C to 80°C for 2–5 hours) . Yield optimization involves controlling reaction temperature, stoichiometry of POCl₃, and inert atmosphere to prevent aldehyde oxidation. Post-synthesis purification via silica gel chromatography (e.g., ethyl acetate/cyclohexane eluent) improves purity .
Q. Q2. What spectroscopic and crystallographic methods are used to confirm its structure?
- NMR : ¹H/¹³C NMR identifies characteristic aldehyde proton (~9.8 ppm) and aromatic signals.
- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) refines crystal structures, resolving regiochemical ambiguities. For example, the aldehyde group’s position is confirmed via bond-length analysis and electron density maps .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 175.06) .
Advanced Synthetic Challenges
Q. Q3. How do researchers address low yields in Suzuki-Miyaura cross-coupling reactions involving this compound?
Low yields (e.g., 35% for methyl 3-(3-formylimidazo[1,5-a]pyridin-1-yl)benzoate) arise from steric hindrance at the 1-position. Strategies include:
- Using bulky ligands (e.g., tetrakis(triphenylphosphine)palladium) to enhance catalytic activity.
- Optimizing base (Cs₂CO₃) and solvent (dioxane/water mixture) to stabilize intermediates .
- Microwave-assisted heating to reduce reaction time and byproduct formation .
Q. Q4. What methodologies mitigate regioselectivity issues during electrophilic substitutions?
Bromination at the 1-position (48% yield) is achieved using N-bromosuccinimide (NBS) in DMF. Regioselectivity is controlled by:
- Electronic effects : The aldehyde group directs electrophiles to the electron-rich pyridine ring.
- Protecting groups : Temporary protection of the aldehyde (e.g., acetal formation) prevents unwanted side reactions .
Data Contradictions and Reproducibility
Q. Q5. How can researchers reconcile conflicting yield reports for similar synthetic routes?
Discrepancies in yields (e.g., 55% vs. 63% for Vilsmeier-Haack reactions) arise from:
Q. Q6. Why do alternative metal-free syntheses (e.g., iodine-catalyzed thiocyanation) show promise despite moderate yields?
Metal-free methods (e.g., 62.8% yield for 1-thiocyano derivatives) avoid contamination in biomedical applications. While yields are lower, these routes simplify purification and comply with green chemistry principles .
Biological and Material Science Applications
Q. Q7. What role does the aldehyde group play in stabilizing c-MYC G-quadruplex DNA for anticancer research?
The aldehyde enables Knoevenagel condensation with active methylene compounds (e.g., azaindolin-2-ones), forming ligands that stabilize G-quadruplex structures. This inhibits c-MYC transcription, validated via FRET-melting assays (ΔTm >10°C) and cytotoxicity studies in cancer cell lines .
Q. Q8. How is this compound utilized in optoelectronic materials?
Its π-conjugated imidazo-pyridine core enhances charge transport in organic light-emitting diodes (OLEDs) . The aldehyde serves as an anchoring site for donor-acceptor dyads, improving electroluminescence efficiency (e.g., external quantum efficiency >15%) .
Computational and Mechanistic Studies
Q. Q9. Which computational tools model its interaction with biological targets?
- Docking simulations (AutoDock Vina) : Predict binding modes to G-quadruplex DNA (binding energy <−8 kcal/mol).
- DFT calculations (Gaussian 09) : Analyze frontier molecular orbitals (HOMO-LUMO gap ~4 eV) to rationalize charge-transfer properties .
Q. Q10. How are reaction mechanisms (e.g., Friedländer annulation) validated experimentally?
- Isotopic labeling : ¹³C-labeled aldehydes track carbon migration in annulation.
- Kinetic studies : Variable-temperature NMR monitors intermediate formation (e.g., enamine adducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
